Reduced Lipophilicity Versus N1-Ethyl Analog (CAS 1015845-81-4): XLogP3 Difference of 0.3 Units Favors Aqueous Solubility
CAS 1015845-60-9 exhibits a computed XLogP3 of -0.5, which is 0.3 log units lower (more hydrophilic) than its direct N1-ethyl analog CAS 1015845-81-4 (XLogP3 = -0.2) [1][2]. Both compounds share an identical topological polar surface area (TPSA) of 39.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, meaning the lipophilicity difference arises solely from the replacement of the N1-methyl group with an N1-ethyl group [1][2]. In drug discovery contexts, a ΔLogP of 0.3 can translate to a measurable difference in aqueous solubility and, by extension, oral absorption potential [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.5 |
| Comparator Or Baseline | N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine (CAS 1015845-81-4), XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 = -0.3 (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025-2026 release |
Why This Matters
The 0.3-unit lower LogP predicts superior aqueous solubility for the target compound, which may improve pharmacokinetic handling when used as a building block for lead series requiring balanced hydrophilicity.
- [1] PubChem. (2026). Compound Summary for CID 25218861: XLogP3 = -0.5 for N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. National Center for Biotechnology Information. Retrieved April 25, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 28063605: XLogP3 = -0.2 for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine. National Center for Biotechnology Information. Retrieved April 25, 2026. View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
